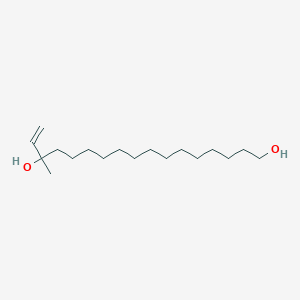![molecular formula C8H9N3 B14188613 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B14188613.png)
4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic pathways or modulation of receptor activity in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid
- Methyl 4-{(E)-[(1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-ylcarbonyl)hydrazono]methyl}benzoate
- 2,6-Dimethoxy-4-{(E)-[(1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-ylcarbonyl)hydrazono]methyl}phenyl acetate
Uniqueness
4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties and binding affinities, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
4-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-6-8(5)7(4-9)11-10-6/h5H,2-3H2,1H3,(H,10,11) |
InChI Key |
CKAGOGCNWZHYPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1C(=NN2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-fluorophenyl)-](/img/structure/B14188531.png)
![2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione](/img/structure/B14188532.png)
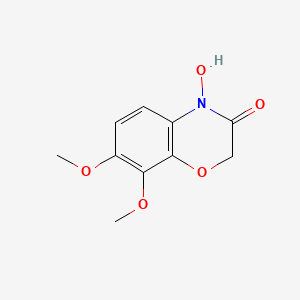
silane](/img/structure/B14188542.png)
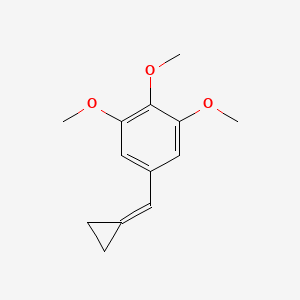
![2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14188555.png)

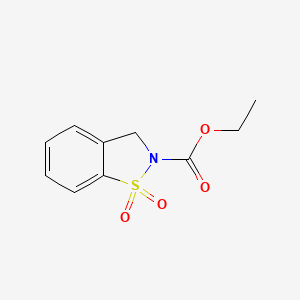
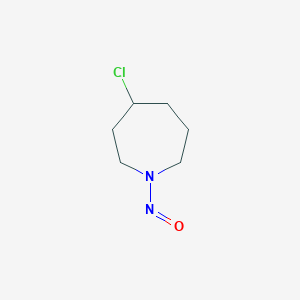
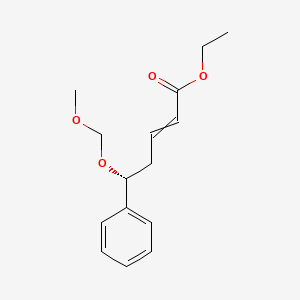
![5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188583.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1R)-1-phenylethyl]-](/img/structure/B14188588.png)
![Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate](/img/structure/B14188600.png)
